Pyrazole, 3-(dimethylamino)-1-phenyl-
Description
Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS: CID 209328) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃. Its structure features a pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a dimethylamino group (Fig. 1). Key characteristics include:
Structure
2D Structure
Properties
CAS No. |
19730-27-9 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)11-8-9-14(12-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
HDOPYMWMJAOUQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Other CAS No. |
19730-27-9 |
Synonyms |
N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Phenylthiourea Moieties
Example: 1-(4-(3-(Dimethylamino)acryloyl)phenyl)-3-phenylthiourea derivatives ().
- Structural Differences : Incorporation of a thiourea linkage and acryloyl group extends conjugation.
- Electronic Properties : DFT/B3LYP calculations show a low HOMO-LUMO gap (ΔEₕ₋ₗ) , indicating higher reactivity compared to the simpler pyrazole core of the target compound .
- Applications : Designed for heterocyclic synthesis (e.g., thiazoles, pyrans), leveraging nucleophilic attack sites absent in the target compound .
Table 1: Key Properties Comparison
| Compound | Molecular Formula | Key Substituents | HOMO-LUMO Gap | Application |
|---|---|---|---|---|
| Pyrazole, 3-(dimethylamino)-1-phenyl- | C₁₁H₁₃N₃ | Phenyl, dimethylamino | Not reported | Intermediate, potential bioactivity |
| Phenylthiourea-pyrazole hybrid | C₁₈H₁₈N₄OS | Thiourea, acryloyl | Low (DFT) | Heterocyclic synthesis |
Pyrazolopyrimidine Anticancer Agents
Example: Compound 63 (), synthesized using 3-(dimethylamino)-1-phenylprop-2-en-1-one.
- Structural Differences: Fused pyrazole-pyrimidine ring system vs. monocyclic pyrazole.
- Biological Activity : Compound 61a (related derivative) shows IC₅₀ = 3.13 μM against cancer cells, highlighting the impact of ring fusion on potency .
- Synthesis: Shared use of dimethylamino-propenone intermediates, but cyclization steps differ .
Disperse Dyes Based on 3-(Dimethylamino)-1-Phenylpropenones
Example: Azo dyes derived from 3-(dimethylamino)-1-phenylpropenones ().
- Structural Differences: Propenone backbone vs. pyrazole ring.
- Electronic Properties: The propenone’s conjugated system enables vivid hues (λₘₐₓ ~400–500 nm), whereas the pyrazole’s aromaticity may favor UV absorption .
- Applications: Dyeing polyester fabrics vs.
Dihydropyrazole Carbaldehyde Derivatives
Example: 5-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde ().
- Structural Differences : Partial saturation of the pyrazole ring (4,5-dihydro) and additional aldehyde substituent.
- Conformational Analysis: Crystal structure reveals dihedral angles of 82.44° (dimethylamino-phenyl) and 4.52° (p-tolyl), contrasting with the planar pyrazole in the target compound .
- Implications : Reduced aromaticity in dihydropyrazoles may alter solubility and intermolecular interactions .
Key Findings and Trends
Substituent Effects: Dimethylamino groups enhance electron density, influencing reactivity and bioactivity (e.g., lower IC₅₀ in pyrazolopyrimidines) . Longer alkyl chains (e.g., n=3 vs. n=1 in ) reduce potency, suggesting steric or electronic trade-offs .
Synthetic Pathways: Shared intermediates (e.g., enaminones) enable diverse heterocycles but require tailored conditions for ring closure .
Applications :
- Pyrazole cores are versatile: pharmaceuticals (), dyes (), and supramolecular architectures ().
Q & A
Q. Methodological Approach :
- Perform dose-response studies to compare IC₅₀ values across cell lines (e.g., T-47D vs. HeLa).
- Use molecular docking (e.g., MOE software) to correlate substituent electronic profiles with target binding (e.g., tyrosine kinase inhibition in PDB: 4XG7) .
What strategies optimize reaction yields in multi-step pyrazole syntheses?
Advanced Research Question
Yield optimization requires stepwise monitoring and catalyst tuning . For example:
- In Claisen-Schmidt condensations, DIPEA (N,N-diisopropylethylamine) enhances regioselectivity by deprotonating intermediates .
- Cyclocondensation with thiosemicarbazide benefits from reflux duration control (≥6 hours) to avoid byproducts .
Data-Driven Solution : Use Design of Experiments (DoE) to model variables (temperature, catalyst ratio) and predict optimal conditions .
How do dihedral angles in pyrazole crystals influence physicochemical properties?
Advanced Research Question
Dihedral angles between the pyrazole core and substituents (e.g., 82.44° for dimethylaminophenyl groups) dictate molecular planarity and solubility. For example, larger angles reduce π-π stacking, enhancing solubility but decreasing crystallinity .
Experimental Design : Compare Hansen solubility parameters of derivatives with varying dihedral angles to correlate structure-solubility relationships.
What analytical methods validate purity in complex pyrazole hybrids?
Basic Research Question
Combine elemental analysis (C, H, N content) with HPLC-MS to confirm purity (>95%). For curcumin-pyrazole hybrids, ¹³C NMR resolves carbonyl carbons at δ 180–190 ppm, while IR confirms C=O stretches at ~1650 cm⁻¹ .
Advanced Validation : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in multi-ring systems .
How can computational methods predict the bioactivity of novel pyrazole derivatives?
Advanced Research Question
Molecular docking (e.g., using MOE 2008.10) identifies key interactions, such as hydrogen bonds between pyrazole nitrogen and kinase active sites (e.g., RMSD ≤0.333 Å in re-docking validation) . QSAR models link substituent electronegativity (e.g., Br in 9c ) to antibacterial potency via Hammett constants .
Q. Practical Workflow :
Generate ligand conformers with the triangle matcher algorithm .
Rank poses using the London dG scoring function .
Validate with in vitro assays (e.g., MIC for antimicrobial activity) .
What are the challenges in synthesizing enantiopure pyrazole derivatives?
Advanced Research Question
Chiral centers in bicyclic pyrazoles (e.g., 8-azabicyclo[3.2.1]octane derivatives) require asymmetric catalysis . For example, chiral Lewis acids (e.g., BINOL-phosphoric acids) can induce enantioselectivity during cycloadditions .
Analytical Solution : Use chiral HPLC or VCD spectroscopy to determine enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
